[1-fluoro-3-(4-methylphenyl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride is a chemical compound with a complex structure that includes a fluorine atom, a methylphenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the precursor molecule.
Alkylation: Addition of the methylphenyl group.
Amination: Introduction of the methylamine group.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom or other groups can be substituted with different atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-fluoro-3-(4-chlorophenyl)propan-2-ylamine hydrochloride
- 1-fluoro-3-(4-methoxyphenyl)propan-2-ylamine hydrochloride
- 1-fluoro-3-(4-nitrophenyl)propan-2-ylamine hydrochloride
Uniqueness
Compared to similar compounds, 1-fluoro-3-(4-methylphenyl)propan-2-ylamine hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Properties
CAS No. |
2751615-49-1 |
---|---|
Molecular Formula |
C11H17ClFN |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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